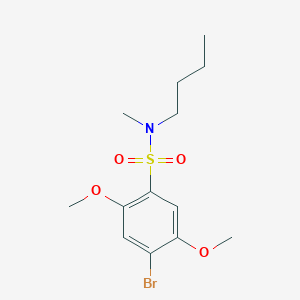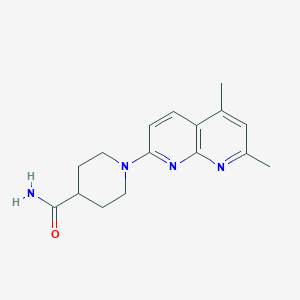![molecular formula C18H24N6O2S B12267378 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12267378.png)
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrrolidinyl group and a piperazinyl group linked to a methanesulfonylpyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate pyrimidine precursors with pyrrolidine and piperazine derivatives under controlled conditions. The methanesulfonylpyridine moiety is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Piperazinyl)pyrimidine
- 4-(Pyrrolidin-1-yl)pyrimidine
- 2-(Pyridin-2-yl)pyrimidine
Uniqueness
2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in drug discovery and development.
Propriétés
Formule moléculaire |
C18H24N6O2S |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C18H24N6O2S/c1-27(25,26)15-5-4-7-19-17(15)23-11-13-24(14-12-23)18-20-8-6-16(21-18)22-9-2-3-10-22/h4-8H,2-3,9-14H2,1H3 |
Clé InChI |
SXWVTXDEAHUMGJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267297.png)

![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12267299.png)
![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12267304.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12267316.png)
![3-Methyl-4-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12267319.png)

![N-tert-butyl-1-[(3-methoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B12267324.png)
![2-(Morpholine-4-carbonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine](/img/structure/B12267329.png)
![N-cyclohexyl-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12267343.png)
![4-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)methyl]quinoline](/img/structure/B12267345.png)
![1-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine](/img/structure/B12267346.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12267362.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12267374.png)
